inuchinenolide C

Description

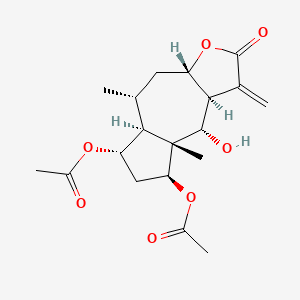

Structure

3D Structure

Properties

Molecular Formula |

C19H26O7 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

[(3aS,5R,5aS,6S,8S,8aR,9S,9aS)-8-acetyloxy-9-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |

InChI |

InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(22)19(5)14(25-11(4)21)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12+,13+,14+,15-,16-,17+,19-/m1/s1 |

InChI Key |

QFJNAUKGMNMIGV-IZZBGLMFSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@@H]3OC(=O)C)OC(=O)C)C)O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(C3(C1C(CC3OC(=O)C)OC(=O)C)C)O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Natural Occurrence and Isolation of Inuchinenolide C

Inula britannica L.

Inula britannica, commonly known as British yellowhead or meadow fleabane, is a perennial herb found throughout Europe and temperate Asia. The flowers of this plant have been identified as a source of inuchinenolide C. Quantitative analysis has shown that the dry flowers of Inula britannica L. contain approximately 0.023% of this compound nih.gov.

Inula japonica Thunb.

Inula japonica, a perennial plant native to East Asia, is another confirmed source of this compound. This species is utilized in traditional Chinese medicine. Research has confirmed the presence of this compound in the aerial parts of the plant.

Inula hupehensis

Inula hupehensis is a plant species found in China. The aerial parts of this plant have been found to contain this compound. Studies have highlighted the presence of this compound among other pseudoguaianolides with potential anti-inflammatory properties nanobioletters.com.

Inula aucheriana

While research on Inula aucheriana has led to the isolation of other sesquiterpene lactones, including inuchinenolide B, the presence of this compound in this particular species is not as extensively documented in available literature. Further investigation is required to definitively confirm Inula aucheriana as a natural source of this compound.

Extraction Methodologies from Plant Matrices

The initial step in isolating this compound from its plant sources involves extraction from the plant matrix. The choice of solvent and extraction method is crucial for efficiently obtaining a crude extract enriched with the target compound.

Ethanol (B145695) is a commonly employed solvent for the extraction of sesquiterpene lactones, including this compound, from Inula species. For instance, an ethanol extract of the flowers of Inula britannica has been used for the subsequent isolation of this compound nih.gov. Similarly, the aerial parts of Inula hupehensis have been extracted with ethanol to yield a crude extract containing this compound nanobioletters.com. In the case of Inula aucheriana, an 80% ethanol solution has been utilized to prepare extracts for phytochemical analysis. The general process involves macerating or heating the dried and powdered plant material with the solvent, followed by filtration and concentration of the filtrate to yield the crude extract.

| Plant Source | Plant Part Used | Extraction Solvent |

| Inula britannica L. | Flowers | Ethanol |

| Inula japonica Thunb. | Aerial Parts | Not specified in detail |

| Inula hupehensis | Aerial Parts | Ethanol |

| Inula aucheriana | Aerial Parts | 80% Ethanol |

Chromatographic Separation and Purification Techniques

Following extraction, a series of chromatographic techniques are employed to separate and purify this compound from the complex mixture of compounds present in the crude extract.

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. For the isolation of this compound from Inula britannica, the ethanol extract was subjected to column chromatography on silica (B1680970) gel. The separation was achieved by eluting the column with a gradient of solvents, starting with chloroform (B151607) and progressing to ethyl acetate (B1210297) nih.gov. This process separates compounds based on their polarity, with different fractions being collected for further purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, preparative HPLC is often the final step. In the study of sesquiterpenoids from Inula hupehensis, preparative HPLC was utilized after initial separation by column chromatography to isolate individual compounds nanobioletters.com. This technique offers high resolution and is effective for separating structurally similar compounds.

Other Techniques: While specific details for this compound are not always provided, the general isolation of sesquiterpene lactones from Inula species may also involve other chromatographic methods such as Reversed-Phase (RP-18) column chromatography.

The combination of these chromatographic methods allows for the successful isolation of this compound in a pure form, which is essential for its structural elucidation and biological activity studies.

| Plant Source | Chromatographic Techniques |

| Inula britannica L. | Column Chromatography (Silica Gel) |

| Inula japonica Thunb. | Not specified in detail |

| Inula hupehensis | Column Chromatography (Silica Gel), Preparative HPLC |

| Inula aucheriana | Not specified in detail |

Column Chromatography (e.g., Silica Gel)

Column chromatography is a fundamental technique used for the large-scale separation of compounds from the partitioned extract. For the isolation of this compound, silica gel is commonly used as the stationary phase.

The chloroform-soluble extract is loaded onto a silica gel column. A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. The separation is based on the differential adsorption of the compounds to the silica gel. Less polar compounds travel down the column more quickly with the mobile phase, while more polar compounds are retained longer on the stationary phase.

A gradient elution strategy is often employed, where the polarity of the mobile phase is gradually increased. This is typically achieved by starting with a non-polar solvent like n-hexane and progressively adding a more polar solvent such as ethyl acetate. This allows for the sequential elution of compounds with a wide range of polarities. Fractions of the eluate are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing similar compounds. Fractions containing this compound are then pooled for further purification.

Table 1: Exemplary Gradient Elution in Silica Gel Column Chromatography for Sesquiterpene Lactone Isolation

| Fraction Group | n-Hexane (%) | Ethyl Acetate (%) | Compounds Eluted |

| 1 | 100 | 0 | Highly non-polar compounds |

| 2 | 90 | 10 | Non-polar compounds |

| 3 | 70 | 30 | Compounds of intermediate polarity |

| 4 | 50 | 50 | This compound and similar compounds |

| 5 | 30 | 70 | More polar compounds |

| 6 | 0 | 100 | Highly polar compounds |

Note: This table represents a typical gradient system and the exact percentages may vary based on the specific separation.

High-Performance Liquid Chromatography (HPLC) for Isolation

While column chromatography provides a good initial separation, the fractions obtained often still contain mixtures of closely related compounds. High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound.

Preparative or semi-preparative HPLC is employed to isolate the target compound in a pure form. The pooled fractions from column chromatography that are rich in this compound are injected into an HPLC system. This system utilizes a column packed with a stationary phase (often a modified silica gel, such as C18 for reversed-phase HPLC) and a liquid mobile phase that is pumped through the column at high pressure.

The separation in HPLC is highly efficient, allowing for the resolution of compounds with very similar chemical structures. For the purification of this compound, a mobile phase consisting of a mixture of methanol (B129727) and water is often used. The detector, typically a UV detector, monitors the eluate, and the peak corresponding to this compound is collected. The solvent is then evaporated to yield the pure compound. The purity of the isolated this compound is then confirmed using analytical HPLC and spectroscopic methods.

Table 2: Typical HPLC Parameters for the Final Purification of this compound

| Parameter | Specification |

| Column | C18 reversed-phase |

| Mobile Phase | Methanol/Water gradient |

| Flow Rate | 1-5 mL/min (semi-preparative) |

| Detection | UV at 210-254 nm |

| Injection Volume | Dependent on column size and concentration |

Structural Elucidation and Advanced Characterization of Inuchinenolide C

Spectroscopic Analysis for Chemical Structure Determination

The definitive structure of inuchinenolide C was established through a combination of powerful spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's chemical formula, functional groups, and carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments were utilized to map out the complete proton and carbon skeleton.

The structure of this compound was confirmed by comparing its ¹H and ¹³C NMR spectral data with values reported in the literature. iiim.res.inchinjmap.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential in establishing the connectivity between protons and carbons, ultimately piecing the molecular structure together. While the specific chemical shifts are determined by comparison with established data, the table below outlines the types of signals that are characteristic of this compound's structure.

Table 1: Representative NMR Data for this compound Note: The structural identity of this compound is confirmed by direct comparison of its NMR spectra to authenticated reference data. chinjmap.com

| Atom Type | Expected Chemical Shift Range (ppm) | Key Correlations (2D NMR) |

|---|---|---|

| ¹H NMR | Signals corresponding to olefinic protons, protons adjacent to oxygen atoms (alcohols, esters, ethers), and aliphatic protons. | COSY experiments reveal proton-proton coupling networks within the molecule's spin systems. |

| ¹³C NMR | Signals for carbonyl carbons (lactone, acetate), olefinic carbons, carbons bearing oxygen atoms, and aliphatic carbons. | HSQC correlates protons to their directly attached carbons. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting molecular fragments. |

Mass spectrometry provides crucial information about a molecule's mass and elemental composition. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to determine the precise molecular formula of this compound. The analysis yielded a positive ion at a mass-to-charge ratio (m/z) of 325.1653 [M+H]⁺. iiim.res.in This corresponds to a calculated molecular formula of C₁₇H₂₄O₆, providing the exact count of carbon, hydrogen, and oxygen atoms in the molecule. iiim.res.in

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion Mode | Measured m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|---|

| HR-FAB-MS | [M+H]⁺ | 325.1653 | 325.1651 | C₁₇H₂₄O₆ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, taken as a potassium bromide (KBr) pellet, shows characteristic absorption bands that confirm the presence of key functional groups. iiim.res.in

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Absorption Band (νₘₐₓ, cm⁻¹) | Functional Group Assignment |

|---|---|

| 3288 | O-H stretch (hydroxyl groups) |

| 2994, 2932, 2881, 2855 | C-H stretch (aliphatic) |

| 1736 | C=O stretch (ester/lactone) |

| 1678 | C=C stretch (alkene) |

| 1253 | C-O stretch (ester/ether/alcohol) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The UV spectrum of this compound was measured in methanol (B129727) (MeOH) and showed a maximum absorption (λₘₐₓ) at 215 nm. iiim.res.in This absorption is consistent with the electronic transitions associated with the conjugated π-systems present in its structure, such as the α,β-unsaturated lactone. iiim.res.in

Table 4: UV-Visible Spectroscopy Data for this compound

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (log ε) |

|---|---|---|

| Methanol | 215 | 3.85 |

Stereochemical Assignment and Absolute Configuration

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For known compounds like this compound, the absolute configuration is typically confirmed by comparing its optical rotation value and detailed NMR data with those of a previously authenticated sample. chinjmap.com

In studies where new stereoisomers of related compounds are isolated, techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are used. jst.go.jp NOESY experiments identify protons that are close to each other in space, providing essential data for assigning relative stereochemistry. For determining the absolute configuration of new, related chiral molecules, chemical derivatization methods such as Mosher's esterification are often employed. iiim.res.inepdf.pub

Identification and Characterization of Related Inuchinenolide Analogues (e.g., Inuchinenolide A, Inuchinenolide B)

This compound belongs to a family of related sesquiterpene lactones isolated from Inula species. The characterization of its analogues, such as inuchinenolide A and inuchinenolide B, provides valuable insight into the structural diversity of this class of compounds. The structures of these analogues were also determined through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry. jst.go.jpworktribe.com

Inuchinenolide B, for example, was identified from Inula aucheriana, and its molecular formula was established as C₁₇H₂₂O₅ by high-resolution mass spectrometry. jst.go.jp

Biosynthetic Pathways of Inuchinenolide C

Proposed General Sesquiterpenoid Biosynthesis in Inula Species

The biosynthesis of sesquiterpene lactones (STLs) in plants, including those in the genus Inula, originates from the universal C15 precursor, farnesyl pyrophosphate (FPP). royalsocietypublishing.orgmdpi.commdpi.com FPP is synthesized in the cytosol via the mevalonic acid (MVA) pathway, which involves the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). royalsocietypublishing.orgmdpi.com

The first committed step in the biosynthesis of most STLs within the Asteraceae family is the cyclization of FPP. mdpi.com This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STPSs). mdpi.comnih.gov For the majority of STLs, including the eudesmanolides found in Inula, the key enzyme is germacrene A synthase (GAS). tandfonline.commdpi.comresearchgate.net This enzyme converts FPP into germacrene A, which serves as a crucial intermediate for numerous STL subclasses. tandfonline.comroyalsocietypublishing.orgfrontiersin.org A study on Inula britannica successfully cloned and characterized a putative germacrene A synthase (IbGAS), confirming the presence and importance of this enzymatic step within the genus. researchgate.net

Following the formation of the germacrene A backbone, a series of oxidation reactions occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). tandfonline.commdpi.com Germacrene A is converted in a three-step oxidation process to germacrene A acid by the enzyme germacrene A oxidase (GAO). tandfonline.com This acid is a key branch point in the pathway. tandfonline.com

From germacrene A acid, the pathway can lead to different types of sesquiterpene lactones. The formation of the characteristic lactone ring is a critical step. For many germacranolides, an enzyme known as costunolide (B1669451) synthase (another CYP enzyme) oxidizes germacrene A acid, leading to the spontaneous formation of costunolide. tandfonline.comroyalsocietypublishing.orgresearchgate.net Costunolide is considered a parent compound for many other STLs, which are formed through subsequent enzymatic modifications. tandfonline.comresearchgate.net It is hypothesized that eudesmanolides, such as inuchinenolide C, are formed from a germacrane (B1241064) precursor through specific, enzyme-mediated epoxidations and rearrangements. znaturforsch.com For instance, a C1–C10 epoxide of the germacrane skeleton is thought to lead to the eudesmane (B1671778) framework. znaturforsch.com

Enzymatic Steps and Precursor Molecules

The biosynthetic route to this compound and other eudesmanolides is a multi-enzyme process involving key precursor molecules and specific enzyme families.

Precursor Molecules:

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): These are the fundamental five-carbon building blocks synthesized from the mevalonate (B85504) (MVA) pathway. royalsocietypublishing.orgmdpi.com

Farnesyl Pyrophosphate (FPP): This C15 isoprenoid is the universal precursor for all sesquiterpenoids. mdpi.comresearchgate.net It is formed by the condensation of two IPP molecules with one DMAPP molecule. royalsocietypublishing.orgmdpi.com

Germacrene A: Formed from the cyclization of FPP, this sesquiterpene is a common intermediate for most STL classes in Asteraceae. tandfonline.comnih.gov

Germacrene A Acid: A key oxidized intermediate derived from Germacrene A, serving as the substrate for lactone ring formation. tandfonline.com

Costunolide: A central germacranolide intermediate from which many other STL skeletons, likely including eudesmanolides, are derived through further enzymatic modifications. tandfonline.comresearchgate.net

Key Enzymes:

Farnesyl Diphosphate Synthase (FDS): Catalyzes the formation of FPP from IPP and DMAPP. mdpi.com

Germacrene A Synthase (GAS): A type of sesquiterpene synthase (STPS) that catalyzes the crucial cyclization of FPP to form germacrene A. tandfonline.commdpi.comnih.gov GAS enzymes have been identified and characterized in several Asteraceae species, including Inula britannica. nih.govresearchgate.net

Germacrene A Oxidase (GAO): A cytochrome P450 enzyme (specifically from the CYP71AV subfamily) that performs a three-step oxidation of germacrene A to yield germacrene A acid. tandfonline.com Homologs of this enzyme are found in most Asteraceae lineages. tandfonline.com

Costunolide Synthase (COS): Another cytochrome P450 enzyme (from the CYP71BL subfamily) that converts germacrene A acid to an unstable intermediate that spontaneously lactonizes to form costunolide. tandfonline.comroyalsocietypublishing.orgresearchgate.net This reaction is conserved in most Asteraceae lineages. tandfonline.comroyalsocietypublishing.org

Other Cytochrome P450s (CYPs) and Modifying Enzymes: Subsequent transformations of the costunolide or other germacrane precursors into the specific eudesmanolide skeleton of this compound are carried out by additional CYPs and other enzymes like reductases and dehydrogenases. researchgate.netmdpi.com These enzymes are responsible for the immense structural diversity of STLs. mdpi.com

Chemo-Taxonomic Significance within the Asteraceae Family

The immense structural diversity of sesquiterpene lactones makes them valuable chemical markers for taxonomic classification (chemotaxonomy) within the Asteraceae family. researchgate.netnih.govmdpi.comcabidigitallibrary.org The distribution patterns of different STL skeletal types, such as eudesmanolides, germacranolides, and guaianolides, often correlate with phylogenetic relationships at the tribe, genus, and species levels. medicinacomplementar.com.brresearchgate.netnih.gov

The genus Inula is chemically characterized by the presence of sesquiterpene lactones, particularly eudesmanolides. researchgate.netznaturforsch.comresearchgate.net The specific types of STLs produced by a plant can serve as a chemical fingerprint. For example, studies have shown that similarities in the types of STLs produced by different genera, such as Inula and Heliantheae, reflect their taxonomic relationships. researchgate.net Computational methods analyzing thousands of STL structures have been used to generate maps that show clear groupings among different tribes of the Asteraceae, with the Anthemideae and Inuleae tribes showing evident similarities in their STL profiles. nih.govmdpi.com

The presence of this compound, a specific eudesmanolide, contributes to the chemical profile of the Inula species in which it is found. The co-occurrence of certain types of lactones can help delineate generic and sub-generic boundaries. psu.edu While flavonoids are also used, STLs are considered particularly important taxonomic markers in Asteraceae. researchgate.netpsu.edu The specific oxidation patterns and stereochemistry of these compounds provide detailed chemical data that can support or challenge classifications based on morphology and molecular data alone. nih.gov The continued discovery and characterization of STLs from various Asteraceae species, including those from the Cichorieae tribe, consistently adds to the body of knowledge used for chemosystematic studies. cabidigitallibrary.org

Biological Activities and Cellular Mechanisms of Inuchinenolide C

Anti-Oncogenic and Cytotoxic Potentials

The anti-cancer properties of inuchinenolide C have been evaluated through its interaction with key cellular targets involved in cell proliferation and survival. Its effects have been characterized by both direct enzyme inhibition and a broader impact on the viability of cancer cells.

DNA Topoisomerase Inhibition (Type II)

This compound has been identified as a potent inhibitor of DNA topoisomerase II. jst.go.jpsci-hub.se This enzyme is crucial for managing the topological state of DNA during replication, transcription, and chromosome segregation, making it a validated target for anti-cancer drugs. jst.go.jp A study isolating fourteen compounds from the flowers of Inula japonica identified this compound (designated as compound 14) as having more potent inhibitory activity against topoisomerase II than the conventional chemotherapy drug etoposide (B1684455) (VP-16). jst.go.jpnih.gov The half-maximal inhibitory concentration (IC₅₀) for this compound was determined to be 13.8 µM, compared to an IC₅₀ of 26.9 µM for etoposide, indicating a stronger inhibitory effect. jst.go.jpnih.gov

Table 1: DNA Topoisomerase II Inhibitory Activity of this compound

| Compound | IC₅₀ (µM) jst.go.jpnih.gov |

|---|---|

| This compound | 13.8 |

| Etoposide (VP-16) (Positive Control) | 26.9 |

Modulatory Effects on Cancer Cell Line Viability (In Vitro Models)

Despite its potent activity against DNA topoisomerase II, this compound has demonstrated only weak cytotoxic effects on various human cancer cell lines in vitro. jst.go.jpresearchgate.net In the same study that identified its topoisomerase II inhibition, the cytotoxicity of this compound was evaluated against a panel of cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. jst.go.jp The compound exhibited weak activity against human lung carcinoma (A549), liver hepatoblastoma (HepG-2), and colon adenocarcinoma (HT-29) cell lines. jst.go.jp This suggests a potential discrepancy between its potent enzymatic inhibition and its direct cytotoxic impact on cancer cells in these models.

Table 2: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) jst.go.jp |

|---|---|---|

| A549 | Lung Carcinoma | 59.3 |

| SK-OV-3 | Ovary Adenocarcinoma | >100 |

| HepG-2 | Liver Hepatoblastoma | >100 |

| HT-29 | Colon Adenocarcinoma | 30.9 |

Role of Alpha-Methylene-Gamma-Lactone Moiety in Biological Efficacy

The biological activity of many sesquiterpene lactones, including this compound, is largely attributed to the presence of an α-methylene-γ-lactone functional group. researchgate.netnih.gov This structural feature is considered a key pharmacophore, or the active portion of the molecule. researchgate.net The electrophilic nature of the α,β-unsaturated carbonyl system within this moiety allows it to react with nucleophilic groups in biomolecules, particularly the thiol groups of cysteine residues in proteins, through a process known as Michael addition. researchgate.net This covalent modification of key proteins, such as enzymes and transcription factors, is believed to be a primary mechanism underlying the anti-inflammatory and cytotoxic effects observed for this class of compounds. researchgate.netnih.gov

Anti-Inflammatory and Immunomodulatory Effects

This compound also exhibits significant anti-inflammatory and immunomodulatory properties by targeting key mediators in the inflammatory cascade.

Inhibition of Nitric Oxide (NO) Production

Research has shown that this compound can inhibit the production of nitric oxide (NO). researchgate.netresearchgate.net NO is a critical signaling molecule in the immune system, but its overproduction by enzymes like inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to tissue damage. researchgate.net In a study investigating terpenes from Inula japonica, this compound was one of the compounds identified as having positive inhibitory effects on NO production in cellular models. researchgate.netresearchgate.net

Suppression of Leukotriene C4 Synthesis

In addition to inhibiting NO, this compound has been found to suppress the synthesis of leukotriene C4 (LTC4). researchgate.netresearchgate.net Leukotrienes are potent lipid mediators of inflammation, and LTC4 is particularly involved in the pathophysiology of allergic diseases like asthma by causing bronchoconstriction and increasing vascular permeability. sci-hub.senih.gov A study demonstrated that this compound suppressed the synthesis of leukotriene C4 in c-kit ligand-induced bone marrow-derived mast cells, highlighting its potential to modulate allergic inflammatory responses. researchgate.netresearchgate.net

Inhibition of Mast Cell Degranulation

Direct experimental evidence specifically demonstrating the inhibition of mast cell degranulation by pure this compound is not yet available in the published literature. However, studies on extracts from plants known to contain this compound, such as Inula japonica, have shown inhibitory effects on mast cell degranulation. nih.gov For instance, an extract of Inula japonica was found to inhibit degranulation in stem cell factor-stimulated mouse bone marrow-derived mast cells (BMMCs). nih.gov This suggests that constituents of the extract, which include this compound, contribute to this anti-allergic activity.

Furthermore, other sesquiterpene lactones have been reported to inhibit mast cell degranulation. nih.govthieme-connect.com For example, parthenolide (B1678480) has been shown to inhibit antigen-induced degranulation of RBL-2H3 mast cells with an IC50 value of 4.5 ± 0.4 µM by preventing an increase in intracellular calcium levels. thieme-connect.comthieme-connect.com The general ability of sesquiterpene lactones to inhibit histamine (B1213489) release from mast cells lends support to the hypothesis that this compound may possess similar properties. nih.govresearchgate.net

Predicted Role as an Anti-inflammatory Agent

Computational studies have predicted that this compound possesses anti-inflammatory properties. thieme-connect.com This prediction is consistent with the known anti-inflammatory activities of many sesquiterpene lactones, which often act by modulating key inflammatory pathways. Extracts from Inula japonica, containing this compound, have demonstrated anti-inflammatory effects by suppressing the generation of eicosanoids and degranulation in mast cells. thieme-connect.com One of the compounds from this plant, a terpene identified as compound 14 in a study, showed positive inhibitory effects on nitric oxide production and suppressed both leukotriene C4 synthesis and degranulation in c-kit ligand-induced bone marrow-derived mast cells. thieme-connect.comscilit.com While these findings are promising, further experimental validation is required to confirm the specific anti-inflammatory activity of this compound and to elucidate its precise mechanisms of action.

Insecticidal and Antifeedant Properties

This compound has demonstrated notable effects on insect behavior, positioning it as a potential natural alternative for pest management.

Repellent Activity

Research has shown that this compound exhibits significant repellent activity against certain insect species. In a study evaluating various sesquiterpene lactones, this compound was identified as having a high repellent activity. researchgate.net Specifically, in tests conducted on the flour beetle (Tenebrio molitor), this compound demonstrated a repellence rate where 67% of the fodder remained uneaten after 48 hours in the treated group. researchgate.net This indicates a strong aversive effect of the compound on this particular insect.

Table 1: Repellent Activity of this compound against Tenebrio molitor

| Compound | Repellence | Rate of Eaten Fodder in 48 hours (%) |

| This compound | R | 67 |

(Source: Mukhametzhanova et al., 2016) researchgate.net

Feeding Deterrent Effects

In addition to its repellent properties, this compound also acts as a feeding deterrent. Studies have classified it as a good feeding deterrent against several tested insect species. researchgate.net Along with other sesquiterpene α-exometylene-γ-lactones, this compound showed high antifeedant activities. researchgate.netresearchgate.net This effect is crucial as it can protect plants from herbivorous insects by discouraging them from feeding, ultimately leading to starvation or reduced fitness of the pest. The evaluation of its feeding deterrent effects often involves choice tests where insects are presented with treated and untreated food sources. The significant reduction in consumption of the treated food highlights its potential as an antifeedant agent.

Predicted Pharmacological Activities (Computational Studies)

In silico methods, such as molecular docking, have been employed to predict the pharmacological potential of this compound, particularly in the context of cancer therapy.

Antineoplastic Activity

Computational studies have predicted that this compound may possess antineoplastic (anti-cancer) activity. thieme-connect.com One such study used molecular docking to evaluate the binding affinity of various terpene compounds against Internalin A (InlA) protein, though this protein is related to bacterial infection rather than cancer. However, the same study also used a PASS (Prediction of Activity Spectra for Substances) web server to predict a range of biological activities, which included antineoplastic activity for this compound. thieme-connect.com Another computational study focusing on the discovery of anti-cancer activities of pyrrole-based compounds targeting the colchicine-binding site of tubulin provides context for the types of metrics used in such predictions, like docking scores. mdpi.com While not directly on this compound, it highlights the methodology. A molecular docking study investigating potential inhibitors of a bacterial protein reported a docking score for this compound, which can be indicative of its binding potential to biological targets.

Table 2: Predicted Antineoplastic Activity of this compound from a Computational Study

| Compound | Predicted Biological Activity | Docking Score (kcal/mol) |

| This compound | Antineoplastic | -9.0 |

(Source: A. & P., 2023) thieme-connect.com

It is important to emphasize that these are predictions based on computational models. Further in vitro and in vivo studies are necessary to validate these predicted antineoplastic effects and to understand the underlying molecular mechanisms.

Antifungal Activity

This compound has demonstrated notable antifungal properties. In silico studies, which use computer simulations to predict biological activity, have identified its potential as an antifungal agent. nih.gov One study predicted the antifungal activity of this compound with a high probability score (Pa value of 0.628), suggesting its potential to combat fungal infections. nih.gov While specific data on the range of susceptible fungi is still emerging, these predictive models highlight a promising area for further experimental research.

Antiprotozoal Activity

Similar to its antifungal potential, this compound has been identified as a potential antiprotozoal compound through computational screening. nih.gov A prediction study assigned it a high probability of antiprotozoal activity (Pa value of 0.928), indicating a strong likelihood of effectiveness against protozoal organisms. nih.gov This suggests that this compound could be a candidate for the development of new treatments for protozoal diseases.

Immunosuppressant Activity

Research indicates that this compound may possess immunosuppressant properties. In silico analysis has predicted this activity with a significant probability (Pa value of 0.720). nih.gov This suggests that the compound could potentially modulate the immune response, an area that warrants further investigation to understand its mechanisms and therapeutic applications.

Antiviral Activity

The potential for this compound to act as an antiviral agent has also been suggested by predictive studies. nih.gov While detailed experimental data on its efficacy against specific viruses is limited in the provided results, computational models have indicated its potential in this area. nih.gov

Antileukemic Activity

This compound has shown potential as an antileukemic agent. nih.gov In silico predictions have highlighted its probable antileukemic effects with a Pa value of 0.704. nih.gov Furthermore, studies on the constituents of Inula japonica flowers, from which this compound is derived, have shown that some compounds from this plant exhibit inhibitory activity against DNA topoisomerase II, an enzyme often targeted in cancer therapy. jst.go.jpsci-hub.se Specifically, this compound was among the compounds that showed more potent inhibitory activity against topoisomerase II than the standard drug etoposide (VP-16). jst.go.jp It also exhibited weak cytotoxicity against selected cancer cell lines. jst.go.jp

Interactive Data Table: Predicted Biological Activities of this compound

| Biological Activity | Probability of Activity (Pa) | Probability of Inactivity (Pi) | Source |

| Antiprotozoal | 0.928 | 0.003 | nih.gov |

| Antineoplastic | 0.951 | 0.004 | nih.gov |

| Immunosuppressant | 0.720 | 0.014 | nih.gov |

| Antileukemic | 0.704 | 0.005 | nih.gov |

| Antifungal | 0.628 | 0.016 | nih.gov |

| Anti-inflammatory | 0.553 | 0.042 | nih.gov |

| Antioxidant | 0.254 | 0.035 | nih.gov |

Absence of Certain Biological Activities (e.g., Antibacterial Activity in Specific Models)

Interestingly, while this compound shows promise in several areas of biological activity, it appears to lack antibacterial effects in certain contexts. A study that screened various terpenes for their biological functions noted that this compound, along with Furodysinin and Axinysone C, did not exhibit antibacterial activity. nih.govresearchgate.net This finding is significant as it helps to define the specific spectrum of activity for this compound, distinguishing it from other terpenes that do possess antibacterial properties. nih.gov This specificity is crucial for understanding its potential therapeutic applications and guiding future research.

Molecular Interactions and Pharmacological Targets of Inuchinenolide C

Direct Enzymatic Targets: DNA Topoisomerases I and II

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them important targets for cancer therapy. jst.go.jp Inuchinenolide C has been investigated for its inhibitory effects on these enzymes.

Research has shown that this compound exhibits inhibitory activity against DNA topoisomerase II. jst.go.jpnih.govresearchgate.net In one study, this compound demonstrated more potent inhibitory activity against topoisomerase II than the etoposide (B1684455) (VP-16), a known inhibitor, with an IC50 value of 13.8 µM compared to etoposide's 26.9 µM. jst.go.jpnih.gov However, it did not show significant inhibitory activity towards DNA topoisomerase I. jst.go.jpnih.gov

| Enzyme | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

|---|---|---|---|

| DNA Topoisomerase I | >100 | Camptothecin (B557342) (CPT) | 24.5 |

| DNA Topoisomerase II | 13.8 | Etoposide (VP-16) | 26.9 |

In Silico Prediction of Protein Binding: Internalin A (InlA) of Listeria monocytogenes

In silico studies have been employed to predict the binding potential of this compound to various proteins. One such study focused on Internalin A (InlA), a virulence factor of the pathogenic bacterium Listeria monocytogenes. researchgate.net InlA is crucial for the bacterium's invasion of host cells. plos.orgfrontiersin.org

A molecular docking study explored the binding affinity of a library of terpenes, including this compound, to InlA. researchgate.net The study aimed to identify potential inhibitors of this key bacterial protein. While the study highlighted other terpenes with higher binding affinities, it included this compound in its investigation of potential antibacterial agents. researchgate.net

Analysis of Ligand-Protein Binding Affinities

The prediction of binding affinity between a ligand, such as this compound, and a protein is a critical aspect of drug discovery. openreview.netbiorxiv.org Molecular docking simulations are a primary tool for this analysis, providing a binding affinity score, often expressed in kcal/mol.

In the in silico study involving InlA, the binding affinities of numerous terpenes were calculated. researchgate.net The study revealed that bipinnatin (B14683477) and epispongiadiol had the highest binding affinity for InlA at -9.5 kcal/mol. researchgate.net Although the specific binding affinity for this compound was not the top result, its inclusion in the study suggests its potential for interaction with InlA. researchgate.net Further experimental validation is necessary to confirm these computational predictions.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Bipinnatin | -9.5 |

| Epispongiadiol | -9.5 |

Potential Interactions with Cellular Signaling Cascades (e.g., NF-κB Pathway)

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govplos.org It controls the expression of numerous genes involved in the immune response. nih.gov The dysregulation of this pathway is linked to various inflammatory diseases. mdpi.com

Structure Activity Relationship Sar Studies of Inuchinenolide C and Its Analogues

Identification of Key Structural Features Conferring Bioactivity (e.g., α-methylene-γ-lactone ring)

The cornerstone of bioactivity for a vast number of sesquiterpene lactones is the α-methylene-γ-lactone functional group. mdpi.comcore.ac.ukrsc.org This structural motif is considered essential for a wide range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. mdpi.comcore.ac.uk

The reactivity of this group is attributed to its role as a Michael acceptor. core.ac.ukscielo.org.mx The exocyclic α,β-unsaturated carbonyl system can readily react with biological nucleophiles, particularly the thiol groups of cysteine residues within enzymes and other critical proteins. core.ac.ukscielo.org.mxmdpi.com This covalent bonding can alter the protein's structure and function, leading to the observed biological response. mdpi.com The significance of this feature is highlighted by studies where the reduction of the exocyclic double bond in the lactone ring leads to a dramatic decrease in inhibitory power. scielo.org.mx For instance, the dihydro derivative of 7α-hydroxy-3-desoxyzaluzanin C was found to be approximately 42 times less inhibitory against the enzyme phosphofructokinase (PFK) than its unsaturated counterpart. scielo.org.mx

Additional Alkylating Sites: The presence of other electrophilic centers, such as an α,β-unsaturated cyclopentenone ring, can enhance bioactivity. mdpi.com The number of such alkylating groups within the molecule can influence the level of activity, with two often being optimal. mdpi.com

Molecular Geometry: The three-dimensional shape of the molecule is a crucial factor that influences how it interacts with its biological target. mdpi.comrsc.org

Impact of Specific Functional Groups and Stereochemistry on Efficacy

Beyond the core reactive elements, the specific type, position, and orientation (stereochemistry) of various functional groups on the sesquiterpenoid skeleton can fine-tune the biological efficacy.

Hydroxyl Groups: The presence and location of hydroxyl (-OH) groups can significantly enhance activity. Studies have shown that a hydroxyl group positioned in proximity to the α-methylene-γ-lactone moiety can increase the inhibitory action against enzymes like PFK. scielo.org.mxscielo.org.mx For example, the creation of 6α-hydroxyinuchinenolide B, a hydroxylated derivative of inuchinenolide B, demonstrates how such modifications are found in nature. nih.gov The stereochemistry of this group is also vital; the α-orientation of the hydroxyl at C-6 was specifically noted as important. nih.gov

Acetate (B1210297) Groups: Acetylation can modulate bioactivity. In a study of germacranolides from Inula hupehensis, the acetylated compound (a derivative of 15-hydroxy-1,2-dehydro-3,10-epoxy-11,13-dihydro-costunolide) showed improved inhibitory effects on nitric oxide (NO) production compared to its non-acetylated parent compound. sci-hub.se

Epoxide Moieties: The number of epoxide rings can influence efficacy. Among certain germacranolides, inhibitory effects were observed to decrease as the number of epoxide moieties increased. sci-hub.se

Lactone Ring Fusion: The position where the lactone ring is fused to the main carbocyclic skeleton matters. In a series of eudesmanolides from Inula hupehensis, a compound where the lactone was fused at the C-6 position showed weaker inhibitory activity compared to those where it was fused at the more common C-8 position. sci-hub.se

Other Functional Groups: The presence of a ketone group at the C-4 position and a β-oriented methyl group at C-11 have been suggested to be beneficial for the inhibition of NO production in certain xanthanolides. sci-hub.se

Comparative Analysis with Other Structurally Related Sesquiterpene Lactones from Inula

The genus Inula is a rich source of structurally diverse sesquiterpene lactones, providing an excellent platform for comparative SAR analysis. nih.govsci-hub.senih.gov By comparing the bioactivity of inuchinenolide C with its analogues, a clearer picture of the SAR emerges.

This compound, isolated from Inula japonica, demonstrated inhibitory activity against DNA topoisomerase II with an IC₅₀ value of 13.8 µM. jst.go.jpresearchgate.net A comparison with other SLs isolated from the same plant reveals significant variations in potency, underscoring the importance of specific structural features.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 13.8 |

| Tomentosin (B1222141) | 3.0 |

| 1-O-Acetylbritannilactone | 3.8 |

| Inulanolide A | 6.9 |

| Bigelovin (B1667053) | 9.9 |

| Inuchinenolide B | 14.7 |

| Etoposide (B1684455) (Positive Control) | 26.9 |

As shown in Table 1, compounds like tomentosin and 1-O-acetylbritannilactone were significantly more potent than this compound, while bigelovin was slightly more active. jst.go.jpresearchgate.net Interestingly, inuchinenolide B, which is structurally very similar, showed slightly weaker activity. jst.go.jpresearchgate.net All these compounds, however, were more potent than the clinical drug etoposide in this assay. jst.go.jp

The anti-inflammatory activities of various SLs from Inula hupehensis also show clear SAR trends. sci-hub.se

| Compound | Structural Subclass | Key Feature | IC₅₀ (µM) |

|---|---|---|---|

| 5 (unnamed) | Eudesmanolide | α-methylene-γ-lactone | 3.2 |

| 10 (acetylated) | Germacranolide | α-methylene-γ-lactone | 5.0 |

| 13 (unnamed) | Xanthanolide | α-methylene-γ-lactone | 5.7 |

| Aminoguanidine (Control) | - | - | 7.9 |

| 3 (unnamed) | Eudesmanolide | No α-methylene-γ-lactone | 29.5 |

The data in Table 2 clearly demonstrates that compounds possessing the α-methylene-γ-lactone moiety exhibit potent anti-inflammatory activity, often stronger than the positive control, while those lacking this feature are significantly less active. sci-hub.se

Furthermore, the cytotoxicity of inuchinenolide B, an analogue of this compound, was compared with aucherinolide, another guaianolide from Inula aucheriana. scielo.br

| Compound | IC₅₀ in MCF-7 (µM) | IC₅₀ in A-549 (µM) | IC₅₀ in HepG-2 (µM) |

|---|---|---|---|

| Inuchinenolide B | 118 | >150 | >150 |

| Aucherinolide | 34 | 44 | 55 |

In this study, aucherinolide was found to be significantly more cytotoxic across all tested cell lines than inuchinenolide B. scielo.br The primary structural difference is the presence of a 14-acetoxy group on aucherinolide, suggesting this functional group contributes to its higher cytotoxic potency compared to inuchinenolide B. scielo.brresearchgate.net This comparative data underscores how subtle changes in functional groups on the same molecular scaffold can lead to profound differences in biological activity.

Synthetic Chemistry and Derivatization of Inuchinenolide C

Semi-Synthesis Approaches from Natural Precursors

Semi-synthesis, a strategy that utilizes structurally complex compounds isolated from natural sources as starting materials, is the principal method for the chemical study of inuchinenolide C. nih.gov The compound is typically obtained through extraction and purification from plant sources, most notably Inula britannica. researchgate.netresearchgate.net This natural product then serves as a chiral scaffold for the creation of novel derivatives.

To date, the scientific literature does not describe a semi-synthesis of this compound from other, more abundant natural precursors. Instead, research efforts have employed this compound itself as the starting point for derivatization, a process that can also be classified under the broad umbrella of semi-synthesis. nih.govnih.gov This approach leverages the efficient biosynthetic machinery of the plant to provide the complex core structure, which is then fine-tuned through laboratory chemical reactions.

Total Synthesis Strategies

The total synthesis of this compound has not been reported in the scientific literature. Molecules of this class, characterized by a fused ring system and multiple contiguous stereocenters, represent a formidable challenge for synthetic organic chemistry. ijcce.ac.irgoogle.comnih.govhelsinki.fi The high structural complexity would necessitate a lengthy and likely low-yielding synthetic sequence. Given that this compound can be isolated directly from natural sources, the impetus for developing a total synthesis has been low, with research favoring the exploration of its chemical reactivity and the biological activity of its derivatives through semi-synthetic methods.

Rational Design and Synthesis of Novel Derivatives

The rational design of novel this compound derivatives is driven by the goal of enhancing its inherent biological properties, particularly its potential as an anticancer agent. nih.gov The strategy often involves modifying the molecule's functional groups to improve potency, selectivity, or pharmacokinetic properties.

The primary focus of derivatization has been on the reactive functional groups of the this compound scaffold. Studies have been conducted on the reaction of this compound with various amines. researchgate.netresearchgate.netresearchgate.net The key site of reactivity for this class of sesquiterpene lactones is the α-methylene-γ-lactone moiety, which acts as a Michael acceptor for nucleophiles. This reaction results in the formation of amine adducts at the C-13 position.

A particularly noteworthy finding from these studies is the observation of an acetyl group migration during the amination reaction. researchgate.netresearchgate.net This phenomenon, where an acetyl group relocates from one hydroxyl group to another, was found to be dependent on the specific amine and solvent used in the reaction. researchgate.netnih.govnih.govdoria.fi While the exact positions of this migration (e.g., from C-5 or C-7) are detailed in the primary literature, the abstracts suggest a complex interplay of reaction conditions and molecular structure. researchgate.net Information on targeted modifications specifically at the C-2 or C-8 positions is not available in the reviewed literature, with research instead focusing on the inherent reactivity of the lactone ring and the lability of the acetyl groups.

Table 1: Synthesized Derivative Classes of this compound

| Derivative Class | Key Structural Modifications | Reference |

|---|---|---|

| Amine Adducts | Michael addition of various amines to the α-methylene-γ-lactone group (C-13). | researchgate.netresearchgate.netresearchgate.net |

| Acetyl-Migrated Products | Spontaneous migration of an acetyl group was observed to occur concurrently with amination, with the outcome dependent on the amine and solvent. | researchgate.netresearchgate.net |

The primary strategy for enhancing the bioactivity of this compound has been its derivatization to produce compounds with improved antitumor effects. The synthesis of amine derivatives was undertaken specifically to explore this possibility. researchgate.netresearchgate.net

Among the newly synthesized amine derivatives of this compound, compounds with notable antitumor activity were identified. researchgate.netresearchgate.net This demonstrates that the modification of the α-methylene-γ-lactone ring, a structural motif often crucial for the cytotoxicity of sesquiterpene lactones, can be a successful strategy for modulating biological activity. researchgate.netnih.gov While the parent compound possesses some activity, these chemical modifications can lead to derivatives with enhanced potency. Specific quantitative data, such as IC₅₀ values for these derivatives, are crucial for establishing a clear structure-activity relationship (SAR). While such data for this compound derivatives is not available in the reviewed abstracts, data for the related compound inuchinenolide B highlights the typical metrics used for evaluation. scispace.com

Table 2: Reported Bioactivity of this compound Derivatives and Related Compounds

| Compound / Derivative Class | Activity Type | Summary of Findings / Data (IC₅₀) | Reference |

|---|---|---|---|

| This compound Amine Derivatives | Antitumor | New amine derivatives were found to possess antitumor activity. Specific IC₅₀ values are not available in the reviewed literature. | researchgate.netresearchgate.net |

| Inuchinenolide B (for context) | Cytotoxicity | HepG-2: 56.6 µg/mL; A-549: 55.7 µg/mL; MCF-7: 39.0 µg/mL | scispace.com |

| Aucherinolide (for context) | Cytotoxicity | HepG-2: 19.0 µg/mL; A-549: 15.3 µg/mL; MCF-7: 11.8 µg/mL | scispace.com |

Advanced Analytical Methodologies for Inuchinenolide C Research

Quantitative High-Performance Liquid Chromatography (HPLC) Assays for Quantification in Plant Extracts

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of individual components in a mixture. austinpublishinggroup.com In the context of natural product research, HPLC is indispensable for analyzing complex plant extracts. austinpublishinggroup.com Reversed-phase HPLC, in particular, is a popular method for handling compounds with a wide range of polarities and molecular weights. austinpublishinggroup.com

A specific and reproducible HPLC method has been developed for the quantitative analysis of inuchinenolide C, along with another sesquiterpene lactone, britanin (B1197286), in the flowers of Inula britannica L. researchgate.net This method allows for the simultaneous determination of both compounds in a single run, which is completed in less than 10 minutes. researchgate.net The analysis of an ethanol (B145695) extract from the flowers revealed the presence of these lactones. researchgate.net Using this developed HPLC method, the content of this compound in the dry flowers of Inula britannica L. was determined to be 0.023%. researchgate.net

The methodology employs a Supelco Discovery HS C18 column with a mobile phase consisting of a 65:35 (v/v) mixture of water and acetonitrile (B52724), with the addition of 0.05% phosphoric acid. researchgate.net Detection of the eluates is performed at a wavelength of 220 nm. researchgate.net The method has demonstrated good linearity for this compound within a concentration range of 0.25 to 2.0 mg/ml, with a correlation coefficient (r) of 0.999. researchgate.net

For the broader analysis of sesquiterpene lactones in Inula britannica, a high-performance liquid chromatography-diode-array detection-mass spectrometry (HPLC-DAD-MS) method has also been established. researchgate.net This technique allows for the simultaneous characterization and quantification of multiple sesquiterpene lactones. researchgate.net The separation is typically achieved on a C18 column with a gradient elution of acetonitrile and acidified water, with detection at 210 nm. researchgate.net Such methods exhibit excellent linearity, with correlation coefficients (R²) greater than 0.9993, and demonstrate good precision and accuracy. researchgate.net

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Details |

| Instrumentation | Agilent Technologies HPLC system (model 1100) researchgate.net |

| Column | Supelco Discovery HS C18 (4.6x75 mm) researchgate.net |

| Mobile Phase | H₂O:acetonitrile (65/35 v/v) with 0.05% H₃PO₄ researchgate.net |

| Flow Rate | 0.7 ml/min researchgate.net |

| Detection Wavelength | 220 nm researchgate.net |

| Linearity Range | 0.25 to 2.0 mg/ml researchgate.net |

| Correlation Coefficient (r) | 0.999 researchgate.net |

| Analysis Time | < 10 minutes researchgate.net |

Application of Modern Spectroscopic Techniques for Metabolite Profiling and Structure Elucidation

Modern spectroscopic techniques are fundamental tools in the field of metabolomics and natural product chemistry, enabling the comprehensive analysis of metabolites and the determination of their chemical structures. news-medical.netsolubilityofthings.com The primary techniques employed for these purposes are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comnih.gov

Metabolite profiling aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. mdpi.com Both targeted and untargeted approaches are utilized. news-medical.net Untargeted metabolomics provides a comprehensive overview of all measurable analytes in a sample, while targeted metabolomics focuses on the quantification of specific, known metabolites. news-medical.net The combination of chromatography, particularly liquid chromatography (LC), with MS (LC-MS) is a highly sensitive and selective method for detecting and identifying metabolites. mdpi.comnih.gov MS provides information on the mass-to-charge ratio of ions, which aids in determining molecular weights and elemental compositions. solubilityofthings.com

NMR spectroscopy is another powerful technique for metabolite profiling and is highly reproducible. news-medical.netmdpi.com It provides detailed information about the structure and dynamics of molecules. solubilityofthings.com One of the key advantages of NMR is its ability to analyze samples without prior separation, and the sample can often be recovered after analysis. news-medical.net Standard 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used for structure elucidation. hyphadiscovery.com 2D J-Resolved NMR spectroscopy is particularly useful for resolving overlapping signals in complex mixtures like plant extracts. nih.gov

The structural elucidation of novel compounds like this compound relies heavily on these spectroscopic methods. d-nb.info After isolation, often through techniques like preparative HPLC, the pure compound is subjected to a battery of spectroscopic analyses. d-nb.info Mass spectrometry provides the molecular formula, while a combination of 1D and 2D NMR experiments reveals the connectivity of atoms and the stereochemistry of the molecule. hyphadiscovery.compharmacognosy.us For instance, COSY spectra identify proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which are crucial for assembling the molecular framework. hyphadiscovery.compharmacognosy.us Combining NMR and MS data in a chemoinformatic approach can significantly enhance the accuracy of identifying unknown metabolites. ku.edu

Table 2: Spectroscopic Techniques in this compound Research

| Technique | Application | Information Obtained |

| Mass Spectrometry (MS) | Metabolite profiling, Molecular weight determination | Mass-to-charge ratio, Molecular formula solubilityofthings.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite profiling and identification | Separation of complex mixtures, high sensitivity and selectivity mdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Metabolite profiling, Structure elucidation | Detailed molecular structure, atom connectivity, stereochemistry news-medical.netsolubilityofthings.com |

| 1D NMR (¹H, ¹³C) | Initial structural analysis | Information on proton and carbon environments hyphadiscovery.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structure elucidation | Proton-proton correlations, proton-carbon correlations (direct and long-range) hyphadiscovery.compharmacognosy.us |

Chemoinformatics and Computational Chemistry Tools in Research

Chemoinformatics and computational chemistry have become essential disciplines in modern chemical and biological research, including the study of natural products like this compound. mdpi.comresearchgate.net These fields utilize computer-based methods to analyze chemical information, predict molecular properties, and simulate molecular behavior. lakeheadu.ca

Chemoinformatics involves the management and analysis of chemical data, such as structures, properties, and activities. researchgate.net It encompasses the use of databases to store and retrieve chemical information and tools for tasks like similarity searching and quantitative structure-activity relationship (QSAR) analysis. researchgate.netneovarsity.org These tools are instrumental in the early stages of drug discovery for identifying lead compounds and optimizing their properties. mdpi.com For natural product research, chemoinformatics can aid in dereplication, the process of quickly identifying known compounds in a mixture to focus efforts on novel structures.

Computational chemistry applies theoretical principles and mathematical calculations to study molecular systems. scribd.com Key applications include geometry optimization to find the most stable 3D structure of a molecule, frequency analysis to predict vibrational spectra, and the calculation of various physicochemical properties. lakeheadu.cascribd.com These calculations are based on solving the Schrödinger equation, often with approximations like those used in molecular mechanics or semi-empirical methods. lakeheadu.cascribd.com More accurate ab initio and density functional theory (DFT) methods are also widely used. riken.jp

In the context of this compound research, computational tools can be used to:

Predict Spectroscopic Data: Computational methods can predict NMR and MS spectra for proposed structures, which can then be compared with experimental data to aid in structure elucidation. ku.edu

Analyze Molecular Properties: The 3D structure of this compound can be modeled to calculate properties such as its dipole moment, polarizability, and electrostatic potential surface, providing insights into its reactivity and potential interactions with biological targets. ucmerced.edu

Investigate Reaction Mechanisms: Computational chemistry can be used to study the potential chemical transformations and stability of this compound. ucmerced.edu

Support Drug Design: By understanding the structure and properties of this compound, computational methods can be used to design and evaluate new derivatives with potentially enhanced biological activities. schrodinger.com

The integration of chemoinformatics and computational chemistry with experimental techniques provides a powerful, synergistic approach to natural product research, accelerating the discovery and characterization of novel compounds. researchgate.net

Table 3: Chemoinformatics and Computational Chemistry Tools

| Tool/Method | Application in this compound Research |

| Chemical Databases | Storage and retrieval of structural and activity data. |

| SMILES/InChI Notation | Efficient representation and sharing of the chemical structure of this compound. neovarsity.org |

| QSAR Modeling | Predicting biological activity based on chemical structure. neovarsity.org |

| Geometry Optimization | Determining the most stable 3D conformation of this compound. scribd.com |

| Frequency Analysis | Predicting the vibrational (e.g., IR) spectrum of this compound. scribd.com |

| Molecular Docking | Predicting the binding mode of this compound to a protein target. neovarsity.org |

| DFT Calculations | Accurately calculating electronic structure and properties. riken.jp |

Comparative Phytochemical and Pharmacological Studies

Evaluation of Inuchinenolide C in Relation to Other Sesquiterpenoids from the Inula Genus (e.g., Britanin (B1197286), Tomentosin)

The genus Inula, belonging to the Asteraceae family, is a prolific source of sesquiterpenoids, a class of secondary metabolites known for their structural diversity and wide-ranging biological activities. thieme-connect.comresearchgate.nettandfonline.com Species such as Inula britannica and Inula japonica produce a variety of these compounds, including this compound, britanin, and tomentosin (B1222141). researchgate.netjst.go.jp While these three compounds are all sesquiterpene lactones isolated from the same genus, a comparative evaluation reveals significant differences in their pharmacological profiles and potency.

Britanin, a pseudoguaianolide-type sesquiterpene lactone, is extensively studied for its potent anti-tumor and anti-inflammatory properties. researchgate.netnih.gov Research demonstrates its ability to counteract various cancers, including those of the gastrointestinal tract, by modulating critical cellular pathways involved in proliferation, apoptosis, angiogenesis, and immune response. researchgate.netnih.govnih.gov Its mechanisms often involve the downregulation of nuclear factor kappa B (NF-κB) and B-cell lymphoma 2 (Bcl-2), alongside the upregulation of Bcl-2-associated X protein (Bax). researchgate.netnih.gov

Tomentosin, another sesquiterpenoid lactone from Inula, also exhibits a broad spectrum of bioactivities, including anti-tumor, anti-inflammatory, anti-fungal, and neuroprotective effects. medchemexpress.commedkoo.com Its anti-cancer action is attributed to its ability to inhibit tumor cell proliferation and induce apoptosis by modulating signaling pathways such as mTOR/PI3K/Akt and increasing reactive oxygen species (ROS) in cancer cells. medchemexpress.commedkoo.comimrpress.com

In contrast, this compound's reported biological activities appear more specific and, in some cases, less potent than those of britanin and tomentosin. A key activity identified for this compound is the inhibition of DNA topoisomerase II, an enzyme crucial for controlling DNA topology during cell replication. jst.go.jpsci-hub.se While it shares this activity with britanin and tomentosin, studies show variations in their inhibitory concentrations. jst.go.jp Furthermore, unlike the strong cytotoxicity reported for many sesquiterpenoids, this compound has demonstrated only weak cytotoxic effects against selected human cancer cell lines. jst.go.jp

The following table provides a comparative overview of these three sesquiterpenoids.

| Feature | This compound | Britanin | Tomentosin |

| Sesquiterpenoid Type | Pseudoguaianolide | Pseudoguaianolide | Sesquiterpenoid Lactone |

| Common Plant Source | Inula japonica, Inula britannica researchgate.netiiim.res.in | Inula japonica, Inula britannica jst.go.jpresearchgate.net | Inula japonica, Inula viscosa jst.go.jpmedchemexpress.com |

| Primary Reported Bioactivity | DNA Topoisomerase II Inhibition jst.go.jpsci-hub.se | Potent Anti-tumor, Anti-inflammatory nih.govresearchgate.net | Anti-tumor, Anti-inflammatory, Neuroprotective medchemexpress.commedkoo.com |

| Topoisomerase II IC₅₀ | 13.8 µM jst.go.jp | 6.9 µM jst.go.jp | 3.8 µM jst.go.jp |

| Cytotoxicity Profile | Weak against tested cancer cell lines jst.go.jp | Significant against various tumor cells researchgate.netnih.gov | Inhibits proliferation in various cancer cells medchemexpress.commedkoo.com |

| Key Mechanism of Action | Inhibition of DNA Topoisomerase II jst.go.jp | Modulation of NF-κB, apoptosis pathways, Ras/RAF/MEK/ERK pathway researchgate.netnih.gov | Inhibition of NF-κB, STAT3, and mTOR/PI3K/Akt pathways medkoo.comimrpress.com |

Distinctive Biological Profiles Compared to Other Plant-Derived Compounds

The biological profile of this compound becomes more distinct when compared not only to its congeners from the Inula genus but also to other well-known plant-derived bioactive compounds. Its primary distinguishing feature is its specific inhibitory action on DNA topoisomerase II. jst.go.jp

DNA topoisomerases are established targets for cancer chemotherapy. Many plant-derived compounds exert their anti-cancer effects through this mechanism, including the clinical drugs etoposide (B1684455) (a derivative of podophyllotoxin (B1678966) from the Mayapple plant) and camptothecin (B557342) (a quinoline (B57606) alkaloid from Camptotheca acuminata). A comparative study of compounds isolated from the flowers of Inula japonica found that this compound exhibited more potent inhibitory activity against topoisomerase II (IC₅₀ of 13.8 µM) than etoposide (IC₅₀ of 26.9 µM). jst.go.jp This highlights its potential as a specific and potent modulator of this particular enzyme, distinguishing it from plant compounds that act on other cellular targets.

Another distinctive aspect of this compound is its predicted lack of antibacterial activity. In a computational screening of various terpenes, this compound was one of the few compounds that did not exhibit predicted antibacterial properties. frontiersin.org This is in contrast to many other plant-derived terpenes and phenolics that are widely recognized for their antimicrobial effects. This finding suggests a higher degree of specificity in its biological actions, targeting eukaryotic cellular machinery rather than microbial organisms. The same computational analysis also predicted that this compound would not permeate Caco-2 cells, suggesting it may have poor intestinal absorption if administered orally. frontiersin.org

The table below contrasts the biological profile of this compound with other exemplary plant-derived compounds.

| Compound | Plant Source (Typical) | Chemical Class | Primary Biological Profile/Mechanism |

| This compound | Inula species researchgate.netiiim.res.in | Sesquiterpenoid Lactone | Potent DNA Topoisomerase II inhibitor; weak cytotoxicity. jst.go.jp |

| Etoposide | Podophyllum species (semisynthetic) | Lignan Glycoside | DNA Topoisomerase II inhibitor; widely used anti-cancer drug. |

| Camptothecin | Camptotheca acuminata | Quinoline Alkaloid | DNA Topoisomerase I inhibitor; potent anti-cancer agent. |

| Quercetin | Various fruits and vegetables | Flavonoid | Antioxidant; inhibits multiple kinases; anti-inflammatory. psu.edu |

| Resveratrol | Grapes, Berries | Stilbenoid | Antioxidant; activates sirtuins; cardioprotective effects. |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While preliminary studies have highlighted the potential of sesquiterpene lactones from Inula britannica in areas such as cancer and inflammation, a vast landscape of potential biological activities for inuchinenolide C remains to be explored. nih.govresearchgate.net The structural motifs present in this compound suggest that its pharmacological reach could extend beyond these initial findings.

Future research should systematically investigate a broader range of therapeutic areas. High-throughput screening assays could be employed to rapidly assess the activity of this compound against a diverse panel of molecular targets and cell lines. This could unveil novel applications in therapeutic areas that have yet to be considered.

Table 1: Potential Therapeutic Areas for this compound Exploration

| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |

| Neurodegenerative Diseases | Anti-inflammatory properties may be neuroprotective. | NF-κB, COX-2, iNOS |

| Infectious Diseases | Many natural products exhibit antimicrobial activity. | Bacterial or viral enzymes, cell wall components |

| Metabolic Disorders | Modulation of inflammatory pathways can impact metabolic health. | PPARs, AMPK |

| Autoimmune Diseases | Immunomodulatory effects could be beneficial. | Cytokine signaling pathways, T-cell activation markers |

Detailed mechanistic studies will be crucial to understand how this compound exerts its effects at a molecular level. Identifying the specific protein targets and signaling pathways modulated by this compound will not only validate its therapeutic potential but also provide a strong foundation for its further development.

Optimization of Bioavailability and Systemic Exposure (Conceptual)

A significant hurdle in the development of many natural product-based drugs is their suboptimal pharmacokinetic properties, including poor bioavailability and limited systemic exposure. For this compound, it is conceptually plausible that its clinical utility could be hampered by these challenges. Therefore, a critical area of future research will be the optimization of its bioavailability.

Strategies to enhance the oral absorption and systemic circulation of this compound need to be investigated. This could involve the use of advanced formulation techniques, such as nano-encapsulation or the development of amorphous solid dispersions. These approaches aim to improve the solubility and dissolution rate of the compound, thereby increasing its absorption from the gastrointestinal tract.

Pharmacokinetic studies in animal models will be essential to evaluate the efficacy of these formulation strategies. These studies will provide crucial data on key parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the plasma concentration-time curve (AUC), offering insights into the systemic exposure achieved with different formulations.

Potential for Prodrug Development and Targeted Delivery Systems

To overcome the potential limitations of this compound, such as poor solubility or non-specific toxicity, the development of prodrugs and targeted delivery systems presents a promising strategy.

Prodrug Development: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For this compound, a prodrug approach could be designed to:

Enhance Water Solubility: By attaching a hydrophilic moiety, the aqueous solubility of this compound could be improved, making it more suitable for parenteral administration.

Improve Permeability: Modification of the chemical structure could enhance its ability to cross biological membranes, leading to better absorption.

Site-Specific Activation: Prodrugs can be designed to be activated by specific enzymes that are overexpressed at the site of disease, thereby concentrating the active drug where it is needed most.

Targeted Delivery Systems: These systems are designed to deliver the drug specifically to the target cells or tissues, minimizing exposure to healthy tissues and reducing potential side effects. For this compound, this could involve:

Liposomes and Nanoparticles: Encapsulating this compound within these carriers can protect it from degradation, improve its pharmacokinetic profile, and allow for passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands.

Antibody-Drug Conjugates (ADCs): In this approach, this compound could be linked to an antibody that specifically recognizes a protein on the surface of cancer cells, leading to highly targeted drug delivery.

Table 2: Conceptual Prodrug and Targeted Delivery Strategies for this compound

| Strategy | Approach | Potential Advantage |

| Prodrug | Ester or ether linkage with a hydrophilic group | Improved aqueous solubility |

| Prodrug | Linkage to a promoiety cleaved by tumor-specific enzymes | Targeted release of the active compound |

| Targeted Delivery | Encapsulation in PEGylated liposomes | Increased circulation time and passive tumor targeting |

| Targeted Delivery | Conjugation to a tumor-targeting antibody | Active and specific delivery to cancer cells |

Interdisciplinary Approaches for Advancing this compound Research in Drug Discovery

The successful translation of this compound from a promising natural product to a clinically viable drug will necessitate a highly interdisciplinary approach. Collaboration between experts from various scientific disciplines will be essential to address the multifaceted challenges of drug development.

This collaborative effort should involve:

Natural Product Chemists: For the isolation, purification, and structural elucidation of this compound and its analogs.

Medicinal Chemists: To design and synthesize novel derivatives and prodrugs with improved properties.

Pharmacologists and Biologists: To investigate the biological activities, mechanisms of action, and pharmacokinetic profiles.

Formulation Scientists: To develop advanced delivery systems to enhance bioavailability and targeting.

Computational Scientists: To use in silico models for target prediction, structure-activity relationship (SAR) studies, and pharmacokinetic modeling.

By fostering a collaborative research environment, the collective expertise of these diverse fields can be leveraged to accelerate the research and development process for this compound, ultimately increasing the likelihood of its successful clinical translation.

Q & A

Q. What spectroscopic and crystallographic methods are used to elucidate the structure of inuchinenolide C?

this compound's structure is determined through a combination of 1D/2D NMR (Nuclear Magnetic Resonance) and X-ray crystallography. Key techniques include:

- 13C NMR and 1H NMR : Identify functional groups and connectivity via chemical shifts (e.g., δC20.1 for methyl groups, δC71.3 for oxygenated carbons) .

- NOESY (Nuclear Overhauser Effect Spectroscopy) : Resolves spatial proximities between protons (e.g., H-5/H-7 and H-6/H3-15 correlations) to confirm stereochemistry .

- X-ray crystallography : Validates the relative configuration of the deacetylovatifolin moiety in derivatives .

Q. How is the cytotoxic activity of this compound assessed in vitro?

Cytotoxicity is evaluated using cell viability assays (e.g., MTT or resazurin-based methods) across logarithmic concentration ranges (e.g., 0.1–100 μM). Dose-response curves are plotted as viability (%) vs. log concentration to determine IC50 values. Comparative studies with analogs like inuchinenolide B (gray curve) and aucherinolide (black dashed curve) highlight differences in potency .

Q. What structural features distinguish this compound from related sesquiterpene lactones?

Key distinctions include:

- Oxygenation patterns : Hydroxylation at C-6 (δC71.3) in this compound vs. methyl groups in inuchinenolide B .

- Epoxidation : Presence of 5α,6α-epoxy groups in derivatives like compound 6 .

- Side-chain modifications : Deacetylation (e.g., compound 5) reduces molecular mass by 42 Da compared to acetylated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between this compound and its analogs?

Discrepancies may arise from:

- Structural variations : Oxygenation or epoxidation alters membrane permeability and target binding .

- Assay conditions : Cell line specificity (e.g., cancer vs. normal cells) and incubation times affect results.